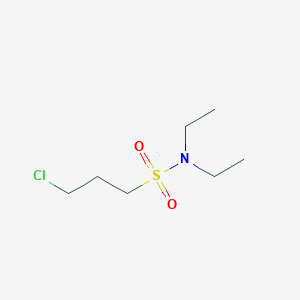![molecular formula C15H12ClNO4 B8583561 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid
Übersicht
Beschreibung
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonylamino group and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxycarbonylamino-3-chlorobenzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chlorine atom.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.
Hydrolysis: The final step involves hydrolysis to obtain the desired 4-benzyloxycarbonylamino-3-chlorobenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyloxycarbonylamino-3-chlorobenzaldehyde.
Reduction: Formation of 4-benzyloxycarbonylamino-3-chlorotoluene.
Substitution: Formation of 4-benzyloxycarbonylamino-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-benzyloxycarbonylamino-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid
Comparison:
- 4-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in organic synthesis.
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid: The position of the chlorine atom affects the reactivity and interaction with molecular targets.
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid: The fluorine atom provides different electronic properties compared to chlorine, influencing the compound’s reactivity and stability.
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H12ClNO4 |
|---|---|
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
3-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
KNVHJZCCSJNVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)






